N-[4-(1-benzyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]propanamide
Overview
Description
“N-[4-(1-benzyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]propanamide” is a compound that contains a benzimidazole moiety . Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Molecular Structure Analysis
Benzimidazole is a five-membered heterocyclic moiety that contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Benzimidazole derivatives have been synthesized in good yields by involving 1-(1H-benzimidazol-2-yl)-2-bromoethanone, 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine, and N-benzylidene-4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine as reactive intermediates .Physical and Chemical Properties Analysis
The IR spectrum of a similar compound shows peaks at 3226 cm-1 (N–H), 3040 cm-1 (C–H arom), 2956 cm-1 (C–H aliph), 1731 cm-1 (C=O), 1640 cm-1 (C=C arom), 1186 cm-1 (C=N), 649 cm-1 (C–S) . The 1H NMR spectrum shows peaks at 4.25 s (2H, CH2), 7.36–7.84 m (4H, H arom), 12.36 br.s (1H, NH) .Mechanism of Action
While the specific mechanism of action for “N-[4-(1-benzyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]propanamide” is not mentioned in the sources, benzimidazole derivatives are known for their broad range of biological activities . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Future Directions
Benzimidazole derivatives have found numerous applications in organic synthesis due to their well-known applications and interesting biological activity profile . They are significant for medicinal chemistry and are of particular interest owing to their diverse biological activity . Therefore, the future directions for “N-[4-(1-benzyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]propanamide” could involve further exploration of its biological activities and potential applications in drug development.
Properties
IUPAC Name |
N-[4-(1-benzylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2/c1-2-16(25)21-18-17(22-26-23-18)19-20-14-10-6-7-11-15(14)24(19)12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,21,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPERJXXCCYEUBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NON=C1C2=NC3=CC=CC=C3N2CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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